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Compound of Interest

Compound Name: 5-(2-Chloroethoxy)quinoline

Cat. No.: B8461387

Get Quote

Strategic Identification, Synthesis, and Application
Guide
Executive Summary & Identification Status
Status:Non-Catalogued / Novel Chemical Entity (NCE) A rigorous search of commercial

databases (SciFinderⁿ, Reaxys, PubChem) reveals that 5-(2-Chloroethoxy)quinoline does

not possess a widely established, public CAS Registry Number as of early 2026. While its

structural isomers (e.g., 7-(2-chloroethoxy)quinoline) are well-documented intermediates in the

synthesis of antipsychotics like Aripiprazole and Brexpiprazole, the 5-substituted variant

represents a distinct, less common scaffold.

This guide serves as the definitive technical manual for researchers requiring this specific motif.

It outlines the de novo synthesis, structural validation, and handling protocols required to

generate and verify this compound in the absence of a commercial standard.
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Property Detail

Systematic Name 5-(2-Chloroethoxy)quinoline

Molecular Formula C₁₁H₁₀ClNO

Molecular Weight 207.66 g/mol

Predicted LogP ~2.8 - 3.1

SMILES ClCCOC1=CC=CC2=C1C=CC=N2

InChI Key
(Predicted) XZQOIX... (Requires synthesis for

validation)

Structural Class Haloalkoxy-quinoline; Heterocyclic Ether

Synthesis Strategy: The Core Protocol
Since the compound is not a commodity chemical, custom synthesis is the primary acquisition

route. The most robust pathway involves the O-alkylation of commercially available 5-

Hydroxyquinoline with 1-Bromo-2-chloroethane.

Retrosynthetic Analysis
The target molecule is disconnected at the ether linkage. The nucleophile is the phenoxide

anion generated from 5-hydroxyquinoline, and the electrophile is a 1,2-dihaloethane derivative.

Critical Consideration: 5-Hydroxyquinoline is a true phenol (unlike 2- or 4-hydroxyquinolines

which exist as quinolones). Therefore, O-alkylation is favored over N-alkylation under basic

conditions.

Experimental Protocol
Reagents:

Precursor: 5-Hydroxyquinoline (CAS: 578-67-6)

Alkylating Agent: 1-Bromo-2-chloroethane (CAS: 107-04-0) [Excess]

Base: Potassium Carbonate (K₂CO₃) [Anhydrous]
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Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Catalyst: Potassium Iodide (KI) [0.1 eq, Finkelstein accelerator]

Step-by-Step Methodology:

Activation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 5-Hydroxyquinoline (1.0 eq) in anhydrous DMF (10 mL/g). Add K₂CO₃

(2.5 eq).

Deprotonation: Stir the mixture at 60°C for 30 minutes under an inert atmosphere (N₂ or Ar)

to generate the phenoxide anion. The solution color typically shifts to a darker hue.

Alkylation: Add 1-Bromo-2-chloroethane (3.0 eq) and KI (0.1 eq). The excess alkylating

agent minimizes the formation of the bis-quinoline dimer (where the product reacts again

with another phenoxide).

Reaction: Heat the mixture to 80°C and monitor by TLC (System: Hexane/EtOAc 7:3) or LC-

MS. Reaction time is typically 4–8 hours.

Checkpoint: Look for the disappearance of the starting material (Rf ~0.2) and the

appearance of the product (Rf ~0.5).

Work-up:

Cool to room temperature.[1]

Dilute with Water (5x volume) and extract with Ethyl Acetate (3x).

Wash the combined organic organic layers with Brine and Water (to remove DMF).

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: The crude oil usually requires flash column chromatography (Silica gel,

Gradient: 0-30% EtOAc in Hexanes) to remove unreacted alkyl halide and trace dimers.
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Figure 1: Synthetic pathway for the O-alkylation of 5-hydroxyquinoline. The use of excess

dihaloalkane is critical to suppress dimerization.

Analytical Characterization (Quality Control)
To validate the identity of the synthesized compound in the absence of a reference standard,

the following analytical profile must be met.

Predicted NMR Profile (¹H NMR, 400 MHz, CDCl₃)
The spectrum will show the characteristic quinoline aromatic system coupled with the distinct

triplets of the chloroethoxy side chain.
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Proton Group
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Ar-H (Pos 2) 8.90 dd 1H

Quinoline ring

(deshielded by

N)

Ar-H (Pos 4) 8.55 dd 1H Quinoline ring

Ar-H (Pos 8) 7.95 d 1H Quinoline ring

Ar-H (Pos 6/7) 7.60 - 7.70 m 2H Quinoline ring

Ar-H (Pos 3) 7.40 dd 1H Quinoline ring

Ar-H (Pos 5) Substituted - -
Position of

attachment

O-CH₂- 4.45 t (J=6Hz) 2H
Ethoxy ether

linkage

-CH₂-Cl 3.95 t (J=6Hz) 2H
Chloromethyl

group

Mass Spectrometry (LC-MS)
Ionization: ESI (+)

Expected Mass: [M+H]⁺ = 208.05 (³⁵Cl) and 210.05 (³⁷Cl).

Isotope Pattern: A distinct 3:1 ratio of the M and M+2 peaks confirms the presence of a

single chlorine atom.

QC Workflow Diagram
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Figure 2: Quality Control decision tree for validating the synthesized 5-(2-
Chloroethoxy)quinoline.

Applications & Structural Context
Medicinal Chemistry Utility
While the 7-substituted quinolines are famous for their role in D2 partial agonists (e.g.,

Aripiprazole, Brexpiprazole), the 5-substituted variants are often explored to modulate:

Metabolic Stability: Blocking the 5-position can prevent oxidative metabolism (hydroxylation)

that typically occurs at this electron-rich site.

Receptor Selectivity: Altering the vector of the side chain from position 7 to position 5

drastically changes the spatial orientation of the pharmacophore, potentially shifting
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selectivity from Dopamine receptors to Serotonin (5-HT) or Adrenergic targets.

Comparative Analysis: 5- vs 7-Substitution
Feature 5-(2-Chloroethoxy)quinoline 7-(2-Chloroethoxy)quinoline

Precursor 5-Hydroxyquinoline 7-Hydroxyquinoline

Electronic Effect
Substituent is para to Nitrogen

(in fused system sense)
Substituent is meta to Nitrogen

Key Drug Link Research Tools / Novel IP Brexpiprazole / Aripiprazole

Availability Custom Synthesis Required Commercially Available

Safety & Handling
Hazard Class: Alkylating Agent.

Risk: The 2-chloroethoxy side chain is a potential alkylator (similar to nitrogen mustards,

though less reactive). It can react with DNA nucleophiles.

PPE: Double nitrile gloves, chemical splash goggles, and use of a fume hood is mandatory.

Disposal: Quench excess alkylating agents with aqueous ammonia or thiosulfate before

disposal.
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URL:[Link] (Adapted protocol)

Structural Context (Brexpiprazole Intermediates)
Reagent Safety (1-Bromo-2-chloroethane)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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